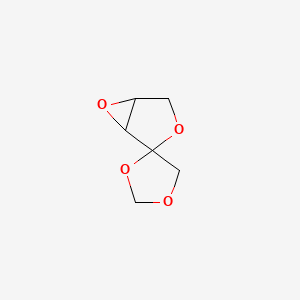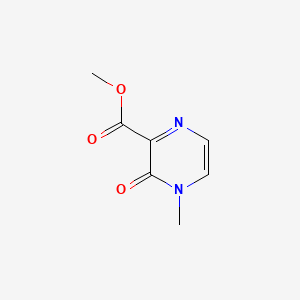
Dutasteride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dutasteride is used alone or in combination with tamsulosin (Flomax®) to treat men who have symptoms of an enlarged prostate gland, also known as benign prostatic hyperplasia (BPH) . It is supplied with detailed characterization data compliant with regulatory guidelines .
Synthesis Analysis
Dutasteride D3 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dutasteride .Molecular Structure Analysis
Dutasteride is a synthetic 4-azasteroid. It is twice as effective as Finasteride in inhibiting isotype 5α-R ΙΙ and 45 times more potent in inhibiting isotype 5α-R I . Dutasteride molecules form a herringbone bond-like pattern with pairs of neighboring ‘heads’ of lactam groups .Chemical Reactions Analysis
Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) .Physical And Chemical Properties Analysis
Dutasteride is a synthetic 4-azasteroid, developed by GlaxoSmithKline, and it is an orally-administered, second generation inhibitor of the 5α-R enzymatic complex that leads to near-maximal Dihydrotestosterone (DHT) suppression . Dutasteride is soluble in organic solvents, such as ethanol (44 mg/mL), methanol (64 mg/mL), and polyethylene glycol 400 (3 mg/mL), but it is insoluble in water (<0.038 ng/mL) .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Dutasteride-d3 has been used in the development of a dutasteride-loaded solid-supersaturatable self-microemulsifying drug delivery system (SMEDDS) . This system was created by adsorbing liquid SMEDDS onto Aerosil 200 colloidal silica using a spray drying process . The addition of hydrophilic additives like hydroxypropylmethyl cellulose (HPMC) or Soluplus significantly increased the dissolution and oral absorption of dutasteride . This could be a promising formulation strategy to develop novel solid dosage forms of dutasteride .
Antifungal Applications
Dutasteride-d3 has shown potential in treating multidrug-resistant Candida auris infections . A study identified dutasteride as a potential medication for anti-C. auris activity in seven clinical C. auris isolates from Saudi Arabian patients . Dutasteride treatment resulted in disruption of the cell membrane, the lysis of cells, and crushed surfaces on C. auris .
Treatment of Benign Prostatic Hyperplasia
Dutasteride-d3 is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia . It is an inhibitor of 5-α reductase, which is used to treat this condition .
Controlled/Sustained Drug Delivery
Dutasteride-d3 has been evaluated for its potential to be delivered in a controlled/sustained manner when formulated as a microarray . This could provide an alternative and patient-focused drug product .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathway of Dutasteride-d3 involves the inhibition of the conversion of testosterone to DHT . This process is facilitated by the 5α-reductase enzymes. By inhibiting these enzymes, Dutasteride-d3 prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body . This action affects the androgen signaling pathway, leading to a decrease in the size of an enlarged prostate and alleviation of symptoms associated with BPH .
Result of Action
The molecular and cellular effects of Dutasteride-d3’s action primarily involve the reduction of DHT levels in the body . This leads to a decrease in the size of an enlarged prostate and helps to alleviate symptoms of BPH . In addition, Dutasteride-d3 has been shown to significantly reduce the clinical progression of BPH .
Action Environment
The action, efficacy, and stability of Dutasteride-d3 can be influenced by various environmental factors. For instance, the formulation of the administered medication can significantly impact the bioavailability and peak exposure of Dutasteride-d3 . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride-d3. Furthermore, the presence of other medications can potentially interact with Dutasteride-d3, affecting its action and efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dutasteride-d3 involves the incorporation of deuterium atoms into the structure of Dutasteride. This can be achieved by selectively replacing the hydrogen atoms in the starting materials with deuterium atoms using appropriate deuterating agents.", "Starting Materials": [ "Dutasteride", "Deuterium oxide (D2O)", "Deuterated solvents (e.g. deuterated chloroform, deuterated methanol)" ], "Reaction": [ "Step 1: Synthesis of Dutasteride-d0 from starting materials", "Step 2: Deuterium exchange of Dutasteride-d0 using D2O and deuterated solvents", "Step 3: Purification of Dutasteride-d3 by chromatography or other suitable methods" ] } | |
Número CAS |
1131341-46-2 |
Nombre del producto |
Dutasteride-d3 |
Fórmula molecular |
C27H30F6N2O2 |
Peso molecular |
531.558 |
Nombre IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D |
Clave InChI |
JWJOTENAMICLJG-XHGXNVPLSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Sinónimos |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B570870.png)

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)



![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)




![5-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B570892.png)